N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4,6-tri(propan-2-yl)benzenesulfonamide
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Overview
Description
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4,6-tri(propan-2-yl)benzenesulfonamide is a complex organic compound It features a pyrazole ring, a phenyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4,6-tri(propan-2-yl)benzenesulfonamide typically involves the reaction of 4-aminoantipyrine with malonic acid in a solvent mixture of 1,2-dichloroethane and methanol . The reaction is stirred at room temperature for 30 minutes and then allowed to stand slightly open to the atmosphere. The resultant solid is re-dissolved in chloroform and left to stand again, yielding colorless blocks after three days .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger volumes and maintaining purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4,6-tri(propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohol derivatives.
Scientific Research Applications
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4,6-tri(propan-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4,6-tri(propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context, but it often involves inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Similar Compounds
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxy-3-(propan-2-yl)benzenesulfonamide
- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-iodo-N-isopropylbenzamide
Uniqueness
What sets N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4,6-tri(propan-2-yl)benzenesulfonamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications and interactions that similar compounds may not exhibit.
Properties
Molecular Formula |
C26H35N3O3S |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,4,6-tri(propan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C26H35N3O3S/c1-16(2)20-14-22(17(3)4)25(23(15-20)18(5)6)33(31,32)27-24-19(7)28(8)29(26(24)30)21-12-10-9-11-13-21/h9-18,27H,1-8H3 |
InChI Key |
ATZVEEALHZORDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
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